4-(3-Methylphenyl)piperidine hydrochloride
Overview
Description
4-(3-Methylphenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 80120-03-2 . It has a molecular weight of 211.73 and its IUPAC name is this compound . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular formula of this compound is C12H18ClN . The InChI code is 1S/C12H17N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . The compound has a molecular weight of 211.73 .Scientific Research Applications
Synthesis and Molecular Structure
One study focused on the synthesis and molecular structure of a related compound, highlighting the formation of H-bonded dimers in the crystal lattice stabilized by C-H...π and C-H...O interactions. This research provides insights into the compound's synthesis and potential applications in materials science and molecular engineering (I. Khan et al., 2013).
Pharmacological Properties
Another area of application involves the pharmacological properties of derivatives. For instance, research on paroxetine hydrochloride, a derivative, discusses its role as a selective serotonin reuptake inhibitor, indicating potential applications in treating various psychiatric disorders (David Germann et al., 2013).
Antimicrobial Activity
Research into the synthesis and biological evaluation of spiro-piperidin-4-ones for antimycobacterial activity against Mycobacterium tuberculosis highlights the potential use of related compounds in developing new antimicrobial agents (R. Kumar et al., 2008).
Corrosion Inhibition
Studies on the effects of piperidine and related compounds on the corrosion of metals in acidic environments suggest applications in materials science, particularly in the development of corrosion inhibitors for industrial applications (S. Sankarapapavinasam et al., 1991).
Neuroprotective Agents
The discovery of neuroprotective agents based on piperidine derivatives, which block N-methyl-D-aspartate responses, points to potential applications in treating neurodegenerative diseases (B. Chenard et al., 1995).
Future Directions
Piperidines, including 4-(3-Methylphenyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often leads to various physiological effects, depending on the specific derivative and target involved .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical processes, but the specific pathways affected would depend on the exact nature of the derivative and its targets .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities, depending on their specific structure and targets .
Properties
IUPAC Name |
4-(3-methylphenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKQARCPEZNELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620369 | |
Record name | 4-(3-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80120-03-2 | |
Record name | 4-(3-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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